4-(2-(5-メチルイソキサゾール-3-カルボキサミド)オキサゾール-4-カルボキサミド)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

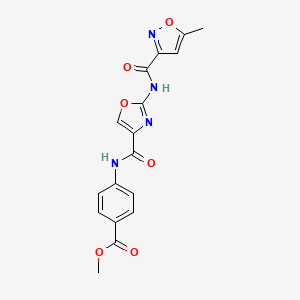

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a complex organic compound that features a unique structure combining isoxazole and oxazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

科学的研究の応用

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds using reagents such as hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions to form the isoxazole ring . Subsequent reactions with hydrazine hydrate in refluxing methanol can yield the desired oxazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

化学反応の分析

Types of Reactions: Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaOCH₃ in methanol at room temperature.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoate derivatives.

作用機序

The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

類似化合物との比較

Isoxazole Derivatives: Compounds like 5-phenylisoxazole-3-carboxylate share similar structural features and biological activities.

Oxazole Derivatives: Compounds such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles are structurally related and exhibit comparable properties.

Uniqueness: Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate stands out due to its combined isoxazole and oxazole rings, which confer unique chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science.

生物活性

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate can be represented by the following formula:

- Molecular Formula : C17H16N4O5

- Molecular Weight : 356.33 g/mol

This compound features a benzoate moiety linked to an isoxazole derivative, which is known for its diverse biological effects.

Synthesis

The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate typically involves multi-step organic reactions, including the formation of isoxazole rings and subsequent carboxamide modifications. The synthetic pathway often includes:

- Formation of the isoxazole ring : Utilizing starting materials such as 5-methylisoxazole-3-carboxylic acid.

- Carboxamide coupling : Reacting the isoxazole derivative with appropriate amines.

- Final esterification : Converting the carboxylic acid to an ester form using methylation techniques.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable anticancer properties. For instance, related compounds have shown varying degrees of antiproliferative activity against different cancer cell lines. In particular, modifications to the substituents on the phenyl ring significantly influence biological activity:

- Case Study : A study on similar isoxazole derivatives found that modifying substituents led to a 3- to 9-fold increase in activity against several cancer cell lines, indicating that structural variations can optimize therapeutic efficacy .

The specific mechanism by which Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate exerts its anticancer effects may involve the inhibition of critical pathways in cancer cell proliferation and survival.

Immunomodulatory Effects

Compounds related to Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate have been identified as potent immunomodulators. For example, leflunomide analogs have been shown to modulate immune responses effectively, suggesting potential applications in autoimmune diseases and transplant rejection .

Toxicity Profile

Evaluations of toxicity in normal human cells indicate that many derivatives exhibit low cytotoxicity compared to their effects on tumor cells. For example, certain compounds showed IC50 values greater than 10 μM in peripheral blood lymphocytes, suggesting a favorable therapeutic index for anticancer applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O5 |

| Molecular Weight | 356.33 g/mol |

| Antiproliferative Activity | 3-9 fold increase in activity |

| IC50 in Normal Cells | >10 μM |

| Immunomodulatory Potential | Yes |

特性

IUPAC Name |

methyl 4-[[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6/c1-9-7-12(21-27-9)14(22)20-17-19-13(8-26-17)15(23)18-11-5-3-10(4-6-11)16(24)25-2/h3-8H,1-2H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFQBUWPEUYFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。